Fisogatinib - 1707289-21-1

Fisogatinib

Catalog Number: EVT-262862
CAS Number: 1707289-21-1
Molecular Formula: C24H24Cl2N4O4
Molecular Weight: 503.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fisogatinib, also known as Fisogatinib, is a potent and selective, type I irreversible inhibitor of fibroblast growth factor receptor 4 (FGFR4). [] It was specifically developed to inhibit the tyrosine kinase activity of FGFR4. [] Fisogatinib has shown promise as a potential therapeutic agent for the treatment of hepatocellular carcinoma (HCC), particularly in patients with tumors that exhibit aberrant expression of fibroblast growth factor 19 (FGF19). [, ]

Future Directions
  • Developing Next-Generation Inhibitors: Further research is needed to develop next-generation FGFR4 inhibitors that can overcome acquired resistance mutations and potentially target a broader range of FGFR4-driven cancers. []
  • Expanding Applications to Other Cancer Types: Preclinical studies exploring the potential of Fisogatinib in other cancer types, such as colorectal cancer [, ], rhabdomyosarcoma [], and invasive lobular carcinoma [], may pave the way for expanded clinical applications.

BLU-554

Compound Description: BLU-554 is the former name of the investigational drug Fisogatinib. Like Fisogatinib, it is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It functions by binding to FGFR4 and blocking the binding of its ligand, FGF19, thereby inhibiting FGFR4 activation and downstream signaling. [, , , , , , , , , , , , , , , ]

Relevance: BLU-554 is the same compound as Fisogatinib, just referred to by its previous name. It shares the same structure, activity, and mechanism of action as Fisogatinib. [, , , , , , , , , , , , , , , ]

Gatekeeper-Agnostic Pan-FGFR Inhibitor

Compound Description: This refers to a class of FGFR inhibitors that are not affected by mutations in the gatekeeper residue of FGFR4. The specific compound is not named in the provided papers. [, ]

Relevance: This class of inhibitors is relevant to Fisogatinib because they target the same pathway (FGF19/FGFR4) but are designed to overcome resistance mechanisms, such as gatekeeper mutations, that can limit the efficacy of Fisogatinib. This highlights the importance of developing next-generation inhibitors that can address these resistance mechanisms. [, ]

ABSK012

Compound Description: ABSK012 is a next-generation small molecule FGFR4 inhibitor developed by Abbisko Therapeutics. It exhibits strong activity against both wild-type FGFR4 and FGFR4 mutants, including those resistant to first-generation inhibitors like Fisogatinib (BLU-554). []

Relevance: ABSK012 is directly compared to Fisogatinib (BLU-554) as a more effective alternative for treating cancers with FGFR4 mutations that confer resistance to Fisogatinib. It demonstrates the need for next-generation inhibitors that can overcome resistance mechanisms and highlights the ongoing development of such compounds. []

Compounds with 2,6-Naphthyridine Scaffold

Compound Description: These are a class of compounds containing the 2,6-naphthyridine core structure. One specific analog, compound 11, is highlighted for its nanomolar potency against FGFR4, selectivity over FGFR1-3, and efficacy in HCC xenograft models. []

Relevance: These compounds, particularly compound 11, are structurally related to Fisogatinib and designed as selective FGFR4 inhibitors. They demonstrate how researchers are exploring different chemical scaffolds to achieve potent and selective FGFR4 inhibition, potentially leading to improved therapeutic options for HCC. []

KX2-391

Compound Description: KX2-391 is a small molecule inhibitor of the SRC tyrosine kinase. []

Relevance: While not structurally related to Fisogatinib, KX2-391 was found to synergistically suppress CRC metastasis in combination with the FGFR4 inhibitor BLU-554. This suggests a potential therapeutic strategy combining Fisogatinib with SRC inhibitors to target multiple pathways involved in cancer progression. []

Source and Classification

BLU-554 is classified as an investigational drug and is currently undergoing clinical trials for its efficacy in treating advanced HCC. It is recognized for its high selectivity towards FGFR4, with minimal off-target effects on other members of the FGFR family, which includes FGFR1, FGFR2, and FGFR3. The compound has been identified with the DrugBank accession number DB16167 and has a CAS number of 1707289-21-1 .

Synthesis Analysis

Methods and Technical Details

The synthesis of BLU-554 involves several key steps that focus on constructing its unique molecular framework. The compound features a tetrahydropyran ring substituted with an acrylamide group, which is critical for its binding affinity to the FGFR4 kinase domain. The synthetic route typically includes:

  1. Formation of the Tetrahydropyran Ring: This step involves cyclization reactions that yield the desired ring structure.
  2. Acrylamide Substitution: The introduction of the acrylamide moiety is crucial for enhancing the compound's reactivity towards the cysteine residue in FGFR4.
  3. Purification and Characterization: Techniques such as chromatography and mass spectrometry are employed to purify the final product and confirm its structure.

The detailed synthetic pathway has not been extensively published but is essential for ensuring the compound's integrity and efficacy.

Molecular Structure Analysis

Structure and Data

BLU-554 has a complex molecular structure characterized by its specific functional groups that confer selectivity towards FGFR4. Its IUPAC name is N-[(3S,4S)-3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl]prop-2-enamide. The molecular formula is C24H24Cl2N4O4C_{24}H_{24}Cl_2N_4O_4 with a molecular weight of approximately 503.38 g/mol .

The structural analysis reveals that BLU-554 adopts a conformation that minimizes steric hindrance while maintaining optimal interactions with the target receptor. The crystal structure of BLU-554 bound to FGFR4 shows that it forms covalent bonds with specific cysteine residues, particularly Cys552, which is unique to FGFR4 among its family members .

Chemical Reactions Analysis

Reactions and Technical Details

BLU-554 primarily acts through covalent modification of the cysteine residue at position 552 in the FGFR4 kinase domain. This reaction is facilitated by the acrylamide group of BLU-554, which reacts with the thiol group of cysteine, leading to irreversible inhibition of the receptor's activity.

The selectivity profile of BLU-554 has been demonstrated through various assays, showing minimal reactivity towards other FGFR family members (FGFR1-3). Mass spectrometry assays have confirmed that BLU-554 predominantly binds to Cys552 without significant off-target interactions .

Mechanism of Action

Process and Data

The mechanism of action for BLU-554 involves its selective binding to FGFR4, leading to inhibition of downstream signaling pathways associated with cell proliferation and survival. Upon binding to Cys552, BLU-554 effectively blocks ATP access to the kinase domain, preventing phosphorylation events that are crucial for signal transduction.

In vitro studies have shown that BLU-554 can dose-dependently inhibit cellular signaling pathways activated by FGF19, a ligand for FGFR4. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cell lines expressing aberrant FGFR4 signaling .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BLU-554 exhibits several notable physical and chemical properties:

  • Molecular Weight: 503.38 g/mol
  • Chemical Formula: C24H24Cl2N4O4C_{24}H_{24}Cl_2N_4O_4
  • Water Solubility: Approximately 0.00351 mg/mL
  • LogP: 3.86 (indicating moderate lipophilicity)
  • pKa Values: Strongest acidic pKa at 13.78; strongest basic pKa at 3.79
  • Polar Surface Area: 94.6 Ų
  • Rotatable Bonds: 7
    These properties suggest that while BLU-554 is relatively lipophilic, it may have limited solubility in aqueous environments, which could influence its bioavailability .
Applications

Scientific Uses

BLU-554 is primarily being investigated for its therapeutic potential in treating hepatocellular carcinoma due to its selective inhibition of FGFR4. Clinical trials are ongoing to evaluate its safety, pharmacokinetics, and pharmacodynamics in patients with advanced liver cancer . Additionally, preclinical studies have indicated that BLU-554 may also exhibit anti-tumor activity against other cancers characterized by aberrant FGFR signaling pathways.

Properties

CAS Number

1707289-21-1

Product Name

BLU-554

IUPAC Name

N-[(3S,4S)-3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide

Molecular Formula

C24H24Cl2N4O4

Molecular Weight

503.4 g/mol

InChI

InChI=1S/C24H24Cl2N4O4/c1-4-20(31)28-16-7-8-34-12-17(16)30-24-27-11-14-9-13(5-6-15(14)29-24)21-22(25)18(32-2)10-19(33-3)23(21)26/h4-6,9-11,16-17H,1,7-8,12H2,2-3H3,(H,28,31)(H,27,29,30)/t16-,17+/m0/s1

InChI Key

MGZKYOAQVGSSGC-DLBZAZTESA-N

SMILES

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NC4COCCC4NC(=O)C=C)Cl)OC

Solubility

Soluble in DMSO

Synonyms

BLU-554; BLU 554; BLU554, Fisogatinib

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NC4COCCC4NC(=O)C=C)Cl)OC

Isomeric SMILES

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)N[C@@H]4COCC[C@@H]4NC(=O)C=C)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.